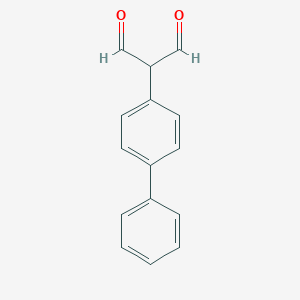

2-(4-Phenylphenyl)malondialdehyde

Vue d'ensemble

Description

2-(4-Phenylphenyl)malondialdehyde is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a malondialdehyde group attached to a biphenyl structure. It is primarily used in research applications, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenyl)malondialdehyde typically involves the reaction of 4-bromobiphenyl with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the malonic acid derivative . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Phenylphenyl)malondialdehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: Biphenyl-4-carboxylic acid derivatives.

Reduction: Biphenyl-4-methanol derivatives.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-(4-Phenylphenyl)malondialdehyde serves as a valuable reagent in organic synthesis. Its dialdehyde functional groups allow it to participate in various chemical reactions, including:

- Condensation Reactions: It can react with amines or alcohols to form imines or acetals.

- Crosslinking Agents: Its potential to crosslink proteins is useful for studying protein-protein interactions and structural biology.

Analytical Chemistry

The compound's ability to react with biomolecules makes it a candidate for use as a derivatization agent in analytical techniques such as:

- Chromatography: Enhancing detection sensitivity of biomolecules.

- Mass Spectrometry: Improving separation characteristics for complex mixtures.

Biological Studies

Research into the biological activity of this compound is still emerging, but its structural similarity to malondialdehyde (MDA) suggests potential applications:

- Model Compound for MDA Studies: Investigating MDA-protein interactions or oxidative stress mechanisms.

- Protein Crosslinking Studies: Assessing its effectiveness compared to existing crosslinking agents.

Case Study 1: Protein Crosslinking Potential

A study examined the efficacy of this compound as a crosslinking agent in protein studies. The results indicated that it could effectively crosslink various proteins, facilitating the analysis of protein interactions under oxidative stress conditions. Further investigations are needed to compare its performance against traditional crosslinkers.

Case Study 2: Derivatization in Chromatography

In an analytical chemistry application, researchers utilized this compound for the derivatization of amino acids prior to chromatography. The findings demonstrated enhanced sensitivity and resolution in detecting low-abundance biomolecules compared to standard methods, highlighting its potential utility in clinical diagnostics.

Mécanisme D'action

The mechanism of action of 2-(4-Phenylphenyl)malondialdehyde involves its reactivity with nucleophilic sites on proteins and other biomolecules. The compound’s aldehyde groups can form Schiff bases with amino groups, leading to the formation of stable adducts . This reactivity is particularly useful in studying protein modifications and oxidative stress pathways. The molecular targets include lysine residues on proteins, which can undergo modification through the formation of imine bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malondialdehyde: A simpler dialdehyde with similar reactivity but lacking the biphenyl structure.

4-Phenylbenzaldehyde: Contains a single aldehyde group attached to a biphenyl structure.

Biphenyl-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a malondialdehyde group.

Uniqueness

2-(4-Phenylphenyl)malondialdehyde is unique due to its combination of a biphenyl structure with a malondialdehyde group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler aldehydes. Its ability to form stable adducts with proteins makes it particularly valuable in proteomics research .

Activité Biologique

2-(4-Phenylphenyl)malondialdehyde (PPMD) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of PPMD, including its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PPMD is characterized by its malondialdehyde functional group, which is known for its reactivity with various biomolecules. The structure can be represented as follows:

This compound possesses two phenyl groups attached to a central malondialdehyde unit, enhancing its lipophilicity and potential interaction with cellular membranes.

The biological activity of PPMD is primarily attributed to its ability to form stable adducts with nucleophilic biomolecules such as proteins and nucleic acids. This reactivity can lead to:

- Protein Modification : PPMD can react with amino acid residues in proteins, leading to structural changes that may affect protein function.

- DNA Interaction : The formation of adducts with DNA can result in mutagenic effects, potentially contributing to carcinogenesis.

- Oxidative Stress Induction : As a product of lipid peroxidation, PPMD is implicated in oxidative stress pathways, which are associated with various diseases including cancer and neurodegenerative disorders .

Antioxidant Activity

Research indicates that PPMD exhibits antioxidant properties by scavenging free radicals. This activity may help mitigate oxidative damage in cells, although excessive levels can lead to detrimental effects due to the formation of reactive aldehydes.

Cytotoxicity

PPMD has been studied for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 30 | Disruption of mitochondrial membrane potential |

| A549 (lung cancer) | 20 | Activation of caspase pathways |

Neuroprotective Effects

Interestingly, PPMD has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Case Studies

- In Vivo Studies on Oxidative Stress : A study involving rodent models demonstrated that administration of PPMD led to increased levels of malondialdehyde in serum, indicating enhanced lipid peroxidation. However, concurrent administration of antioxidants mitigated these effects, suggesting a complex interplay between PPMD and oxidative stress pathways .

- Cancer Cell Line Experiments : In a series of experiments on various cancer cell lines, PPMD was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analyses revealed increased annexin V staining, confirming the induction of apoptosis.

Propriétés

IUPAC Name |

2-(4-phenylphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUQGMCYFDBDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393435 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125507-91-7 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.